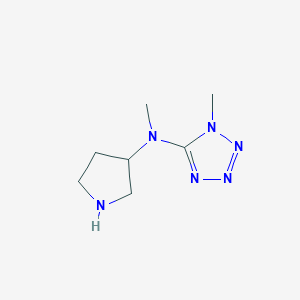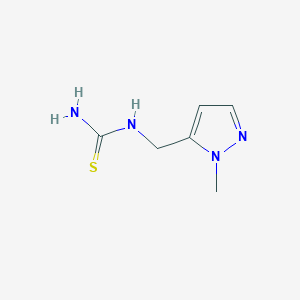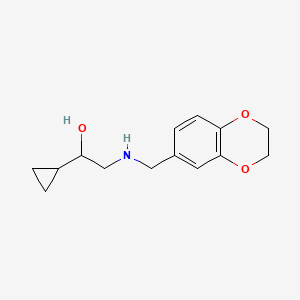![molecular formula C13H11Cl2N3O B7570059 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since undergone numerous preclinical and clinical trials.
Mecanismo De Acción
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide's mechanism of action is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can induce tumor cell death. This compound may also inhibit the formation of new blood vessels, which can limit the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). This compound has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into tumors. In addition, this compound has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which can inhibit the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations. It has a short half-life in vivo, which can make dosing and administration challenging. This compound can also be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide research. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to better understand this compound's mechanism of action and its potential as a combination therapy with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in specific patient populations.
Métodos De Síntesis
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with methylamine and acetic anhydride. The resulting intermediate is then reacted with 2-bromo-3-methylpyridine to yield this compound. The synthesis method has been optimized over the years to improve yields and purity.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, but results have been mixed.
Propiedades
IUPAC Name |
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-16-10(8)7-17-13(19)9-5-11(14)18-12(15)6-9/h2-6H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVDYVAYIDMJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)


![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)

![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
